2-Methoxy-5-(pentafluorosulfur)aniline

Lipophilicity Medicinal Chemistry ADME

CF3/t-Bu analogs often deliver suboptimal PK & off-target effects in CNS and agrochemical programs. 2-Methoxy-5-(pentafluorosulfur)aniline solves this via the SF5 group: stronger electron withdrawal (σp 0.68), optimal logP (~5.2) for BBB penetration, and retained CB1 affinity (Ki=1.2 nM). Ideal for synthesizing GPCR ligands, metabolic-stable amides/ureas, and advanced π-conjugated materials. Standard pack sizes: 10 mg-1 g; bulk custom available. Each batch comes with full analytical QC (HPLC, NMR).

Molecular Formula C7H8F5NOS
Molecular Weight 249.2 g/mol
CAS No. 1211587-84-6
Cat. No. B1428428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pentafluorosulfur)aniline
CAS1211587-84-6
Molecular FormulaC7H8F5NOS
Molecular Weight249.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
InChIInChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3
InChIKeyWLURTVOYVCVDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(pentafluorosulfur)aniline Overview


2-Methoxy-5-(pentafluorosulfur)aniline (CAS 1211587-84-6) is a functionalized aniline derivative featuring a pentafluorosulfanyl (SF₅) group at the meta position relative to the amino group and a methoxy substituent at the ortho position. The SF₅ moiety confers unique physicochemical properties—high lipophilicity, strong electron-withdrawing character, and substantial steric bulk—that distinguish it from conventional fluorinated motifs such as trifluoromethyl (CF₃) and tert-butyl (t-Bu) [1]. This compound serves as a versatile building block for the synthesis of bioactive molecules, agrochemicals, and functional materials where modulation of pharmacokinetic and pharmacodynamic profiles is critical [2].

Workflow
Synthesis of SF₅-containing bioactive molecules, agrochemicals, and functional materials
Selection
Pentafluorosulfanyl aniline building block with unique lipophilicity and electron-withdrawing profile
Use Context
Medicinal chemistry, crop science, and advanced materials research programs

SF₅-Aniline vs CF₃ and t-Bu Analogs


Substituting a pentafluorosulfanyl (SF₅) group with a trifluoromethyl (CF₃) or tert-butyl (t‑Bu) group is not a conservative exchange. Direct comparative studies in cannabinoid receptor ligands demonstrate that SF₅-containing analogs exhibit distinct lipophilicity profiles, receptor binding affinities, and selectivity patterns relative to their CF₃ and t‑Bu counterparts [1]. Furthermore, the SF₅ group possesses a larger van der Waals volume (55.4 ų) than CF₃ (34.6 ų) but smaller than t‑Bu (76.9 ų), and its Hammett σp constant (0.68) significantly exceeds that of CF₃ (0.54), imparting stronger electron‑withdrawing effects [2]. These differences translate into altered pharmacokinetic behavior, metabolic stability, and target engagement that cannot be predicted by simple analog substitution. Consequently, 2‑Methoxy‑5‑(pentafluorosulfur)aniline offers a unique profile that warrants its selection when precise modulation of molecular properties is required.

Lipophilicity profile shifts substantially when replacing SF₅ with CF₃ or t‑Bu; logP may differ by 0.5–1.5 units, altering permeability and solubility balance.
Electron‑withdrawing strength differs: SF₅ σp = 0.68 vs CF₃ σp = 0.54, which can modify amine basicity and aromatic reactivity.
Steric bulk and geometry are distinct; SF₅ (55.4 ų) is larger than CF₃ and smaller than t‑Bu, with octahedral vs tetrahedral/spherical shape affecting binding pocket fit.

Quantitative Evidence: SF₅ vs CF₃ and t-Bu


Lipophilicity: SF₅ vs CF₃ and t-Bu

In a direct comparison of pyrazole‑based cannabinoid ligands bearing SF₅, CF₃, or t‑Bu substituents on the aniline ring, SF₅‑containing compounds consistently exhibited higher calculated logP values than their CF₃ analogs and lower logP than t‑Bu analogs. For example, the SF₅‑substituted pyrazole (compound 8a) showed a logP increase of approximately 0.5–1.0 units relative to the CF₃ analog, while the t‑Bu analog was 1.0–1.5 units more lipophilic [1]. This intermediate lipophilicity profile positions 2‑Methoxy‑5‑(pentafluorosulfur)aniline as a building block that can balance membrane permeability with aqueous solubility.

Lipophilicity
Head-to-head
SF₅ logP ~5.2
CF₃ ~4.7 | t‑Bu ~6.7
Intermediate lipophilicity may balance membrane permeability and solubility.
ClogP in cannabinoid ligand series
Lipophilicity Medicinal Chemistry ADME

Electron-Withdrawing Strength: SF₅ vs CF₃

The pentafluorosulfanyl group is a stronger electron‑withdrawing substituent than the commonly used trifluoromethyl group. The Hammett σp constant for SF₅ is 0.68, compared to 0.54 for CF₃, representing a 26% increase in electron‑withdrawing capacity [1]. This enhanced inductive effect can significantly lower the pKa of adjacent functional groups, alter reactivity in electrophilic aromatic substitution, and modulate the electron density of conjugated systems. In the context of 2‑Methoxy‑5‑(pentafluorosulfur)aniline, the SF₅ group at the meta position will reduce the electron density on the aromatic ring, affecting both the basicity of the amino group and the stability of the compound toward oxidation.

Hammett σp
Cross-study comparable
SF₅ σp = 0.68
CF₃ σp = 0.54
Stronger electron withdrawal can modulate pKa and oxidation stability.
Literature Hammett constants
Electron‑Withdrawing Group Hammett Constant Reactivity

Steric Bulk: SF₅ vs CF₃ and t-Bu

The van der Waals volume of the SF₅ group (55.4 ų) is intermediate between that of CF₃ (34.6 ų) and t‑Bu (76.9 ų) [1]. This steric profile allows SF₅ to serve as a unique bioisostere that can fill hydrophobic pockets differently than CF₃ or t‑Bu. The octahedral geometry of SF₅ further distinguishes it from the tetrahedral CF₃ and the spherical t‑Bu, potentially leading to more selective interactions with protein binding sites. For 2‑Methoxy‑5‑(pentafluorosulfur)aniline, this intermediate bulk can influence the conformation of adjacent functional groups and the overall molecular shape, impacting target engagement and off‑target promiscuity.

Steric bulk
Cross-study comparable
SF₅ 55.4 ų
CF₃ 34.6 ų | t‑Bu 76.9 ų
Intermediate van der Waals volume offers distinct pocket occupancy.
Literature steric parameters
Steric Effects Molecular Recognition Bioisosterism

CB1 Affinity: SF₅ vs CF₃ and t-Bu

In a direct head‑to‑head comparison of pyrazole‑based cannabinoid ligands, the SF₅‑substituted compound 8a displayed a CB1 receptor binding affinity (Ki = 1.2 nM) that was slightly better than its CF₃ analog (Ki = 1.5 nM) and comparable to the t‑Bu analog (Ki = 1.1 nM) [1]. Additionally, SF₅‑containing ligands exhibited improved selectivity for CB2 over CB1 receptors relative to CF₃ and t‑Bu analogs. These results demonstrate that SF₅ can maintain or enhance target engagement while potentially offering a more favorable selectivity profile.

CB₁ affinity
Head-to-head
SF₅ Ki = 1.2 nM
CF₃ Ki = 1.5 nM | t‑Bu Ki = 1.1 nM
Comparable target engagement reported across substituents.
[³H]CP‑55,940, HEK293 hCB₁
Cannabinoid Receptor Binding Affinity Ki

Crystal Structure and Hydrogen Bonding

Single‑crystal X‑ray diffraction analysis of 2‑Methoxy‑5‑(pentafluorosulfur)aniline reveals that it crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecule adopts a non‑planar conformation, and the SF₅ group exhibits near‑ideal octahedral geometry around the sulfur atom. A network of strong intermolecular hydrogen bonds is present in the x‑z plane, contributing to the compound's solid‑state stability. This structural information is essential for understanding packing motifs, solubility, and potential polymorphism, which are critical considerations for formulation and scale‑up.

Crystal lattice
Supporting evidence
Monoclinic P2₁/c
a=11.465, b=6.072, c=15.747 Å, β=99.90°
Supports solid-form characterization and batch consistency.
X‑ray diffraction, 293 K
X‑ray Crystallography Solid‑State Structure Hydrogen Bonding

Purity and Stability

Commercial suppliers offer 2‑Methoxy‑5‑(pentafluorosulfur)aniline at a minimum purity of 97% (typically 98%+) . The compound is a solid at ambient temperature and should be stored long‑term in a cool, dry place . While no direct stability study has been published for this specific compound, the SF₅ group is generally recognized for its chemical robustness under physiological and synthetic conditions, as demonstrated in the cannabinoid ligand series where SF₅‑containing compounds showed no degradation during storage or assay [1].

Purity & storage
Supplier data
≥97% purity, solid, store cool/dry
Defined purity and storage support reproducible use.
CoA and SF₅ robustness literature
Purity Stability Procurement

Applications of SF₅-Aniline


Medicinal Chemistry: CNS Drug Candidates

The intermediate logP of SF₅‑containing anilines, as demonstrated in cannabinoid ligand studies, positions 2‑Methoxy‑5‑(pentafluorosulfur)aniline as an ideal building block for CNS‑targeted drug discovery programs. Its lipophilicity profile (logP ~5.2 in model systems) balances blood‑brain barrier penetration with reduced risk of phospholipidosis, while its high CB1 receptor affinity (Ki = 1.2 nM) confirms that the SF₅ group does not compromise target engagement [1]. Use this aniline to synthesize novel GPCR ligands where CF₃ or t‑Bu analogs have shown suboptimal pharmacokinetics or off‑target effects.

Agrochemicals: Metabolic Stability

The enhanced electron‑withdrawing strength of the SF₅ group (σp = 0.68 vs. 0.54 for CF₃) can improve the oxidative metabolic stability of agrochemical leads, a critical factor for field persistence [1]. 2‑Methoxy‑5‑(pentafluorosulfur)aniline serves as a precursor to SF₅‑containing amides, ureas, and heterocycles that are resistant to cytochrome P450‑mediated degradation. Its ortho‑methoxy group further modulates electronic and steric properties, offering a handle for optimizing target‑site interactions in herbicides, fungicides, or insecticides.

Materials Science: Liquid Crystals and Electronics

The unique octahedral geometry and strong dipole moment of the SF₅ group, combined with the crystallinity evidenced by X‑ray diffraction, make 2‑Methoxy‑5‑(pentafluorosulfur)aniline a candidate for advanced materials applications [1]. It can be incorporated into π‑conjugated systems (e.g., through azo‑coupling or cross‑coupling reactions) to tune dielectric anisotropy and charge transport properties. The hydrogen‑bonding network observed in the solid state may also be exploited to design supramolecular assemblies or co‑crystals with tailored properties.

Chemical Biology: Photoaffinity Probes

The amino group of 2‑Methoxy‑5‑(pentafluorosulfur)aniline can be readily converted into diazonium salts for bioorthogonal conjugation or into photoactivatable aryl azides. The SF₅ group provides a distinctive spectroscopic handle (¹⁹F NMR) for tracking and quantifying probe‑target interactions. Moreover, the strong electron‑withdrawing character of SF₅ increases the stability of diazonium intermediates, enabling cleaner bioconjugation chemistry compared to CF₃‑substituted analogs.

Application
Selection Property
Validation Focus
CNS drug discovery research
Intermediate lipophilicity and high reported target affinity
Balance permeability and target engagement in model systems
Agrochemical lead synthesis
Enhanced electron‑withdrawing strength (SF₅ σp)
Oxidative metabolic stability and field‑persistence context
Advanced materials synthesis
Octahedral SF₅ geometry and crystallinity
Dielectric anisotropy and charge‑transport tuning
Chemical biology probe synthesis
Amino group conjugation; SF₅ as ¹⁹F NMR handle
Clean bioconjugation and probe‑target tracking

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27 linked technical documents
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